2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVYXAADEYCJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone . This reaction proceeds under acidic conditions, typically using hydrochloric acid as a catalyst.
Another method involves the halogenation of 2-methylimidazo[1,2-a]pyridine. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 position, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as the substitution of hydrogen with bromine or iodine, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine in solvents like chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, compounds with an imidazopyridine core have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Structural analogs differ in substituent positions, halogenation, and heterocyclic modifications. Key examples include:
Pharmacological Activity Comparison
Anti-inflammatory Activity :
Antitubercular Activity :
Solubility and Bioavailability :
Physicochemical Properties
Melting Points :
Synthetic Yields :
Key Structural-Activity Relationships (SAR)
Halogenation : Chlorine at position 6 or 7 enhances antibacterial activity but reduces solubility .
Methyl Groups : 2-CH₃ improves metabolic stability, while 7-CH₃ increases lipophilicity and anti-inflammatory potency .
Heterocyclic Modifications : Replacing pyridine with pyrimidine retains anti-inflammatory activity but alters receptor binding .
Biological Activity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (2-MI) is a compound belonging to the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mutagenicity, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C9H9ClN2O2
- Molecular Weight : 212.64 g/mol
- Solubility : Enhanced as a hydrochloride salt, making it suitable for various applications in research and industry.
Antimicrobial Activity
Research indicates that 2-MI exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).
Table 1: Antimicrobial Activity of 2-MI
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Mycobacterium tuberculosis | 0.03 to 5.0 µM |
The compound has shown promising results against multidrug-resistant strains of tuberculosis, indicating its potential as an anti-TB agent. The mechanism involves the inhibition of key metabolic pathways in these pathogens.
Mutagenicity and Toxicological Profile
2-MI has been studied for its mutagenic properties, particularly in the context of food safety. It is known to exhibit harmful effects if ingested or if it comes into contact with skin.
These properties raise concerns regarding its use in food-related applications and necessitate further studies to assess its safety profile.
The biological activity of 2-MI is attributed to its structural features, which allow it to interact with various biological macromolecules.
Key Mechanisms:
- Interaction with DNA : The compound may cause DNA damage through reactive intermediates.
- Enzyme Inhibition : It has been identified as a potential inhibitor of QcrB in Mycobacterium tuberculosis, impacting ATP synthesis crucial for bacterial survival .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-MI. Notably, a study highlighted the design and synthesis of novel imidazo[1,2-a]pyridine derivatives that demonstrated enhanced activity against Mtb compared to standard treatments like isoniazid .
Table 2: Comparison of Biological Activity
| Compound | Activity Against Mtb (MIC) | Comparison to Isoniazid |
|---|---|---|
| 2-MI | 0.03 to 5.0 µM | Comparable |
| Compound A | <0.01 µM | More potent |
| Isoniazid | 0.1 µM | Reference |
This table illustrates the potential of modified derivatives to outperform traditional treatments, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of amino-pyridine precursors followed by functionalization. For example, phosphoryl trichloride (POCl₃) in DMF at 353 K can introduce aldehyde groups at the 3-position of the imidazo[1,2-a]pyridine core (as seen in analogous compounds) . Key steps include:
- Cyclization: Formation of the imidazo[1,2-a]pyridine core via thermal or catalytic conditions.
- Methylation: Introduction of the methyl group using methylating agents (e.g., methyl iodide).
- Carboxylation: Conversion to the carboxylic acid derivative, followed by hydrochloride salt formation.
- Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents (e.g., POCl₃) critically affect purity and yield. Monitor via TLC or HPLC .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, carboxylic acid at C3). For example, imidazo[1,2-a]pyridine derivatives show aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.7 ppm .
- IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups.
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₁ClN₂O₂) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride in nucleophilic substitution reactions?
- Methodology :
- Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic sites (e.g., C3 carboxyl group).
- Simulate reaction pathways with software like Gaussian or ORCA, incorporating solvent effects (e.g., polar aprotic vs. protic) .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Case Study : If Compound A shows antibacterial activity in one study but not another:
- Variables to Test :
| Variable | Example | Impact |
|---|---|---|
| Solubility | DMSO vs. saline | Affects bioavailability |
| Bacterial Strain | Gram-positive vs. Gram-negative | Target specificity |
| Assay Type | Broth microdilution vs. agar diffusion | Threshold concentration differences |
- Statistical Analysis : Use ANOVA to identify significant variables and normalize data across studies .
Q. How does the methyl substituent at C2 influence the compound’s stability under varying pH and temperature?
- Experimental Design :
- Stability Testing :
- Prepare solutions at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal).
- Incubate at 25°C, 37°C, and 60°C for 24–72 hours.
- Analyze degradation products via LC-MS .
- Findings : Methyl groups typically enhance steric protection, reducing hydrolysis rates compared to unsubstituted analogs .
Key Recommendations
- Contradiction Management : Replicate studies under standardized conditions (e.g., ISO 17025) to minimize variability .
- Advanced Synthesis : Explore flow chemistry for scalable, high-purity production, leveraging ICReDD’s reaction path search methods .
- Safety : Handle hydrochloride salts in fume hoods due to potential HCl release during decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
